molecular formula C13H18O5 B8696753 4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester

4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester

Cat. No. B8696753
M. Wt: 254.28 g/mol
InChI Key: AYYACLOPMXYPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 4-[3,5-bis(hydroxymethyl)phenoxy]butanoate

InChI

InChI=1S/C13H18O5/c1-17-13(16)3-2-4-18-12-6-10(8-14)5-11(7-12)9-15/h5-7,14-15H,2-4,8-9H2,1H3

InChI Key

AYYACLOPMXYPGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOC1=CC(=CC(=C1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-bis-hydroxymethylphenol (Felder, D.; Gutiérrez Nava, M.; del Pilar Carreon, M.; Eckert, J. F.; Luccisano, M.; Schell, C.; Masson, P.; Gallani, J. L.; Heinrich, B.; Guillon, D.; Nierengarten, J. F. Helv. Chimica Acta 2002, 85, 288) (200 mg), potassium iodide (50 mg) and potassium carbonate (540 mg) in THF (2.5 mL) was added 4-bromo-butyric acid methyl ester (400 μL). The reaction mixture was stirred for 20 h at room temperature then the unsoluble part was filtered off. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm), using gradient elution with a mixture of MeOH (A)/DMC (B), (gradient: 100% B down to 5% A: 95% B) to give 4-(3,5-bis-hydroxymethyl-phenoxy)-butyric acid methyl ester (53.5 mg): LC/MS (Method A2: ES: m/z=255 MH+; m/z=237 (M+H−H2O)+; RT=2.5 min; 1H N.M.R. (400 MHz, DMSO-d6, δ in ppm): δ=1.96 (m, 2H); 2.47 (t, J=6.5 Hz, 2H); 3.61 (s, 3H); 3.96 (t, J=6.5 Hz, 2H); 4.43 (d, J=6.0 Hz, 4H); 5.11 (t, J=6.0 Hz, 2H); 6.71 (s, 2H); 6.82 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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